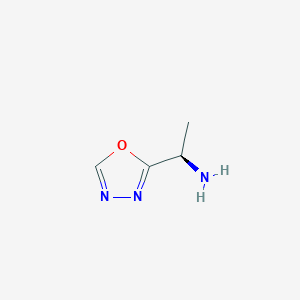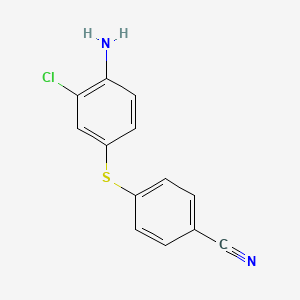
Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane: is a compound that features prominently in the field of organic chemistry due to its unique structure and properties. The presence of trifluoromethyl groups and oxadiazole rings imparts significant stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1,2,4-oxadiazole with a suitable methylene donor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl groups and oxadiazole rings can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
Chemistry: In chemistry, Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. Its stability and reactivity make it a candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism by which Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups and oxadiazole rings can interact with various enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
- Bistriflimide
Comparison: Compared to these similar compounds, Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane stands out due to its unique combination of trifluoromethyl groups and oxadiazole rings. This structure imparts distinct stability and reactivity, making it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H2F6N4O2 |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H2F6N4O2/c8-6(9,10)4-14-2(16-18-4)1-3-15-5(19-17-3)7(11,12)13/h1H2 |
InChI Key |
MMOLRGDSADCKGN-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)C2=NOC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)
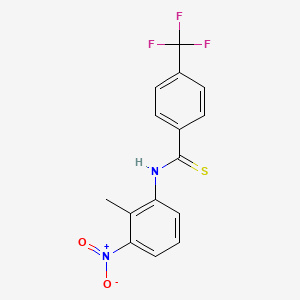
![Imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12335910.png)
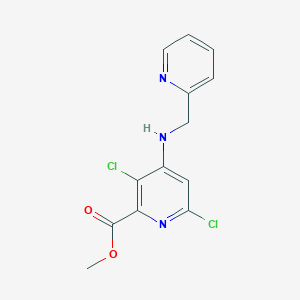
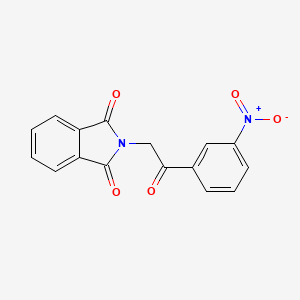
![[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)

